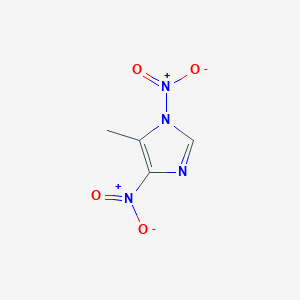

5-methyl-1,4-dinitro-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-1,4-dinitro-1H-imidazole is a chemical compound with the CAS Number: 86760-83-0 . It has a molecular weight of 172.1 .

Synthesis Analysis

The synthesis of this compound has been described in various studies. One method involves the one-step synthesis from the precursor 4-methyl-5-nitro-1H-imidazole .Molecular Structure Analysis

The molecular structure of this compound is complex and has been studied using various methods. For example, molecular dynamics simulations have been used to investigate the structure and properties of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various intermediates and products. For example, it has been reported that the photochemical nitrating agent this compound is an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied extensively. For example, it has been reported that this compound has a melting point of 113-114°C . Furthermore, molecular dynamics simulations have been used to predict the melting points of this compound .未来方向

The future directions for research on 5-methyl-1,4-dinitro-1H-imidazole are broad and could include further investigation into its synthesis, properties, and potential applications. For example, recent advances in the synthesis of imidazoles highlight the potential for developing novel methods for the regiocontrolled synthesis of substituted imidazoles .

作用机制

Target of Action

The primary target of 5-methyl-1,4-dinitro-1H-imidazole (DNI) is tyrosine residues in proteins . Tyrosine residues play a crucial role in protein structure and function, and their modification can significantly impact protein activity.

Mode of Action

DNI interacts with its targets through a process known as nitration . Nitration involves the addition of a nitro group (-NO2) to a molecule, which can alter its properties. In the case of DNI, it has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation .

Biochemical Pathways

The nitration of tyrosine residues can affect various biochemical pathwaysIt’s known that protein tyrosine nitration can impact a wide range of cellular processes, including signal transduction, gene expression, and cellular metabolism .

Result of Action

The primary result of DNI’s action is the generation of 3-nitrotyrosine in proteins . This post-translational modification can significantly alter protein function. Additionally, the formation of di-tyrosine was also observed .

Action Environment

The action of DNI can be influenced by environmental factors such as light and temperature. For instance, DNI’s effectiveness as a nitrating agent is observed under 390 nm irradiation . Moreover, the molecular motion and density of DNI can change with temperature, which may influence its action .

生化分析

Biochemical Properties

The photochemical nitrating agent 5-methyl-1,4-dinitro-1H-imidazole has been recently described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This suggests that this compound can interact with enzymes, proteins, and other biomolecules, potentially altering their function and playing a role in various biochemical reactions .

Cellular Effects

In cellular contexts, this compound has been shown to induce protein tyrosine nitration in vitro and in cellula . This post-translational modification can have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of nitrogen dioxide (•NO2) upon irradiation of the compound, implying the homolysis of the N–N bond in the molecule . This can lead to the nitration of tyrosine residues in proteins, resulting in changes in protein function and potentially altering gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, irradiation of the compound at different wavelengths produced tyrosine nitration, with yields approaching ca. 30% with respect to the compound at 290 nm exposure . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions .

属性

IUPAC Name |

5-methyl-1,4-dinitroimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-3-4(7(9)10)5-2-6(3)8(11)12/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZJEUKQRREQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)

![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)

![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)

![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)

![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)